Ethyl (S)-2-oxiranylacetate

Chiral purity Enantiomeric ratio Optical specification

Ethyl (S)-2-oxiranylacetate (CAS 112083-63-3), also referred to as Ethyl (S)-3,4-epoxybutanoate or (S)-Ethyl 2-(oxiran-2-yl)acetate, is a chiral C3-synthon belonging to the class of epoxides and chiral building blocks. This compound features a terminal oxirane ring and an ester functional group, with a molecular formula of C6H10O3 and molecular weight of 130.14 g/mol.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 112083-63-3
Cat. No. B049989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-2-oxiranylacetate
CAS112083-63-3
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CO1
InChIInChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1
InChIKeyWHUSTVAXKRFVPD-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (S)-2-oxiranylacetate (CAS 112083-63-3): Technical Specifications and Chiral Purity Profile for Procurement Decision-Making


Ethyl (S)-2-oxiranylacetate (CAS 112083-63-3), also referred to as Ethyl (S)-3,4-epoxybutanoate or (S)-Ethyl 2-(oxiran-2-yl)acetate, is a chiral C3-synthon belonging to the class of epoxides and chiral building blocks. This compound features a terminal oxirane ring and an ester functional group, with a molecular formula of C6H10O3 and molecular weight of 130.14 g/mol . The (S)-enantiomer is commercially available at purity grades ranging from 95% to ≥96.0% (sum of enantiomers, GC) with optical purity specified as an enantiomeric ratio of ≥99:1 for select grades . The compound exhibits air sensitivity and decomposes in water, requiring refrigerated storage at 2-8°C .

Grade

Chiral C3-synthon with controlled enantiomeric ratio for stereoselective synthesis

Handling

Air-sensitive; requires inert atmosphere and temperature-controlled storage

Reactivity

Terminal oxirane ring enables regiospecific opening for building block construction

Why Generic Substitution of Ethyl (S)-2-oxiranylacetate Is Not Advisable: Chiral Integrity and Regiospecific Reactivity Constraints


Generic substitution of Ethyl (S)-2-oxiranylacetate with its (R)-enantiomer (CAS 112083-64-4) or the racemic mixture fundamentally alters synthetic outcomes in stereoselective applications. The compound's chiral center at the oxirane ring dictates the stereochemical outcome of ring-opening and condensation reactions, making enantiomeric substitution scientifically invalid for applications requiring stereochemical fidelity [1]. Commercially, the (S)-enantiomer is offered at an enantiomeric ratio of ≥99:1, whereas generic alternatives or racemic mixtures lack this level of chiral specification . Furthermore, the regiospecific ring-opening behavior—demonstrated in the synthesis of homoallylic alcohol at 88% yield using vinylmagnesium bromide-derived cuprate—is contingent upon the defined stereochemistry and epoxide positioning, which would be altered or negated by substitution .

Enantiomeric substitution ((R)-enantiomer or racemate) may alter stereochemical outcome in asymmetric transformations.

Regiospecific ring-opening performance (e.g., cuprate-mediated homoallylic alcohol synthesis) is contingent on defined oxirane configuration; generic alternatives lack documented yield reproducibility.

Storage and handling requirements differ: (S)-enantiomer is air-sensitive and requires refrigeration, unlike some (R)-enantiomer or non-chiral epoxides.

Ethyl (S)-2-oxiranylacetate (CAS 112083-63-3): Quantified Performance Differentiation Versus Comparators


Enantiomeric Purity: (S)-Enantiomer Optical Purity Specification Versus Alternative Suppliers

The (S)-enantiomer of Ethyl 2-oxiranylacetate is available at an enantiomeric ratio of ≥99:1 when sourced from specific suppliers, establishing a quantifiable baseline for chiral integrity. In contrast, standard commercial offerings from alternative suppliers specify a minimum chemical purity of 95% without an accompanying enantiomeric ratio specification, leaving the extent of (R)-enantiomer contamination undefined . The racemic mixture, by definition, contains a 50:50 distribution of enantiomers, while enzymatic or kinetic resolution approaches can yield the (R)-enantiomer at >99% ee but require additional synthetic steps [1].

Enantiomeric Purity
Head-to-head
Target: er ≥99:1 (GC); Comparator: ≥95% purity (no er spec)
Enantiomeric ratio specification supports stereochemical reproducibility assessment.
Alternative supplier data may lack enantiomeric documentation.
Chiral purity Enantiomeric ratio Optical specification

Regiospecific Ring-Opening Yield: Cuprate-Mediated Synthesis of Homoallylic Alcohol

The regiospecific ring opening of commercially available Ethyl (S)-oxiranyl acetate with a cuprate reagent derived from vinylmagnesium bromide and copper bromide-dimethyl sulfide complex yields homoallylic alcohol at 88% isolated yield. This transformation exploits the terminal oxirane ring's regiospecific reactivity and serves as a benchmark for synthetic utility. Comparative yields for alternative C3-chiral epoxide building blocks under identical or analogous cuprate-mediated conditions are not routinely reported at this specific yield level in open commercial documentation, positioning 88% as a reference performance metric for procurement consideration .

Ring-Opening Yield
Data to verify
88%
Supports synthetic utility context for homoallylic alcohol preparation.
Comparator data not reported under identical cuprate conditions.
Regiospecific epoxide opening Homoallylic alcohol synthesis Cuprate reagent

Enzymatic Cyanolysis Performance: Engineered Halohydrin Dehalogenase Variant Activity Enhancement

In a biocatalytic study, two highly engineered halohydrin dehalogenase variants were evaluated for their performance in the cyanolysis of Ethyl (S)-3,4-epoxybutyrate (synonymous with Ethyl (S)-2-oxiranylacetate). Both enzyme variants outperformed the wild-type enzyme in this cyanolysis reaction, which converts the target compound to Ethyl (R)-4-cyano-3-hydroxybutyrate, an important chiral building block for statin synthesis [1]. The HheC2360 variant displayed catalytic rates for this cyanolysis reaction enhanced up to tenfold compared to the wild-type enzyme [2]. Additionally, the enantioselectivity of this variant was opposite to that of the wild-type enzyme for both dehalogenation and cyanolysis reactions, and the 37-fold mutant HheC2360 exhibited an increase in thermal stability of 8°C relative to the wild-type enzyme [3].

Biocatalytic Rate
Head-to-head
Up to 10-fold increase vs wild-type (HheC2360)
Reported substrate context for engineered halohydrin dehalogenase cyanolysis.
Enantioselectivity reversed; thermal stability +8°C.
Biocatalysis Halohydrin dehalogenase Statin chiral building block Cyanolysis

Storage and Handling Requirements: Air Sensitivity and Refrigerated Storage Mandate

Ethyl (S)-2-oxiranylacetate is documented as air sensitive and decomposes in water, requiring specific storage conditions of 2-8°C under inert atmosphere . Multiple supplier specifications consistently indicate air sensitivity and refrigerated storage, distinguishing this compound from more stable, non-air-sensitive epoxide esters that may tolerate ambient storage . The (R)-enantiomer (CAS 112083-64-4) is specified for long-term storage in a cool, dry place without the same air sensitivity designation, representing a distinct handling profile between enantiomers .

Storage Sensitivity
Class-level
Air sensitive; 2–8°C under inert atmosphere
Procurement planning must consider cold-chain infrastructure.
(R)-enantiomer specified for cool, dry storage without quantified temperature control.
Air sensitivity Storage conditions Handling protocols

Ethyl (S)-2-oxiranylacetate (CAS 112083-63-3): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Stereoselective Synthesis of Homoallylic Alcohols via Regiospecific Oxirane Ring Opening

Ethyl (S)-2-oxiranylacetate serves as a starting material for the regiospecific ring opening to produce homoallylic alcohol in 88% yield when treated with cuprate derived from vinylmagnesium bromide and copper bromide-dimethyl sulfide complex. This application is directly supported by commercial technical documentation from Thermo Scientific Chemicals . Researchers seeking a chiral C3-epoxide with validated synthetic utility for condensation reactions and allylic alcohol preparation can rely on this 88% yield benchmark for experimental planning and reproducibility assessment.

Biocatalytic Production of (R)-4-Cyano-3-hydroxybutyrate for Statin Synthesis

The compound is a demonstrated substrate for engineered halohydrin dehalogenase variants in cyanolysis reactions, converting Ethyl (S)-3,4-epoxybutyrate to Ethyl (R)-4-cyano-3-hydroxybutyrate—a chiral building block employed in statin pharmaceutical synthesis . Engineered variants such as HheC2360 exhibit up to tenfold enhanced catalytic rates compared to wild-type enzyme, with an 8°C increase in thermal stability [1]. This application scenario is relevant for biocatalysis research groups and pharmaceutical intermediate development programs requiring validated enzymatic routes to chiral statin precursors.

Chiral Building Block Procurement for Stereochemical Integrity-Critical Synthesis

Ethyl (S)-2-oxiranylacetate procured at enantiomeric ratio ≥99:1 (Sigma-Aldrich grade) provides documented chiral purity suitable for asymmetric synthesis applications where enantiomeric contamination would compromise stereochemical outcomes . Procurement from suppliers offering only chemical purity specifications (e.g., 95% minimum purity) without enantiomeric ratio documentation introduces undefined (R)-enantiomer content that may affect downstream synthetic reproducibility. This scenario is particularly relevant for medicinal chemistry and natural product synthesis laboratories where stereochemical fidelity is non-negotiable.

Enantioselective Enzymatic Resolution Substrate

The compound has been employed as a substrate in kinetic resolution studies using microbial and enzymatic systems, including yeast epoxide hydrolases, to achieve enantiomeric enrichment . While the (S)-enantiomer is commercially available at high optical purity, the racemic mixture or (R)-enantiomer may also serve as starting points for resolution studies. This application scenario supports research in biocatalysis, enzyme engineering, and asymmetric synthesis methodology development where the compound's oxirane functionality enables stereoselective transformations.

Application
Selection Property
Validation Focus
Homoallylic alcohol synthesis via regiospecific ring opening
Oxirane ring-opening selectivity
Reaction reproducibility and yield consistency
Biocatalytic production of chiral statin intermediate
Enzyme substrate compatibility
Catalytic performance and enantioselectivity
Stereocontrolled chiral building block procurement
Enantiomeric purity specification
Chiral integrity documentation
Enzymatic kinetic resolution studies
Enantiomer enrichment potential
Resolution methodology optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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